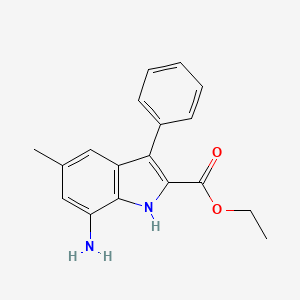

ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-22-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(19)16(13)20-17/h4-10,20H,3,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYZBOVXCHUGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the amino, methyl, and phenyl groups at the appropriate positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amino groups or carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

Ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile reagent in organic synthesis .

Biology

In biological research, this compound can be used to investigate biological pathways and interactions due to its structural similarity to natural indole compounds. It has been explored for its potential effects on enzyme inhibition and receptor modulation, which are crucial for understanding metabolic pathways and signaling mechanisms .

Medicine

This compound shows promise as a lead compound in drug development, particularly targeting:

- Cancer: Its indole structure is known for anticancer properties.

- Microbial Infections: Similar compounds have exhibited antimicrobial activities.

- Neurological Disorders: It may influence neurotransmitter receptors, offering therapeutic potential in treating conditions like depression or anxiety .

Industry

The compound can also be applied in the development of new materials, such as polymers and dyes , owing to its unique chemical properties. Its ability to interact with various substrates makes it valuable in material science .

Case Study 1: Antiviral Activity

A study investigated derivatives of indole compounds, including this compound, for their ability to inhibit HIV integrase. The results indicated that modifications to the indole structure could significantly enhance antiviral activity, showcasing the compound's potential in developing effective antiviral agents .

Case Study 2: Cannabinoid Receptor Modulation

Research on substituted indoles related to this compound revealed their capacity as allosteric modulators at cannabinoid receptors (CB1). The presence of specific substituents on the phenyl ring enhanced their modulation potency, indicating that this compound could be optimized for similar therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These targets could include enzymes, receptors, and nucleic acids. The compound’s indole core allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their differences:

| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| Ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate | 7-NH₂, 5-CH₃, 3-Ph, 2-COOEt | C₁₈H₁₈N₂O₂ | 1171609-85-0 | Amino donor, lipophilic groups |

| Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate | 5-NH₂, 6-CH₃, 3-Ph, 2-COOEt | C₁₈H₁₈N₂O₂ | 1171547-59-3 | Positional isomer; altered H-bonding potential |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 7-Cl, 3-CH₃, 2-COOH | C₁₀H₈ClNO₂ | 16381-48-9 | Carboxylic acid; Cl increases electronegativity |

| 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid | 7-NH-C₅H₉, 5-COOH, 2-Ph | C₂₀H₂₀N₂O₂ | 1120332-41-3 | Bulky cyclopentylamino group; carboxylic acid |

| Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate | 5-F, 3-OH, 2-COOEt | C₁₁H₁₀FNO₃ | 153501-10-1 | Fluorine's electronegativity; hydroxy H-bond donor |

Key Observations:

- Positional Isomerism: Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate differs only in the positions of the amino and methyl groups (5-NH₂, 6-CH₃ vs. 7-NH₂, 5-CH₃). This shift may alter hydrogen-bonding networks and steric interactions in crystal packing or biological targets .

- Conversely, the ethyl ester enhances lipophilicity, which could improve membrane permeability in drug candidates .

Physicochemical Properties

- Solubility: The ethyl ester group reduces water solubility compared to carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid). However, the 7-amino group may improve solubility in polar solvents via protonation .

Biological Activity

Ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound belongs to the indole family, which is known for its diverse biological activities. The structural features include:

- An indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- An amino group at the 7-position and a carboxylate at the 2-position, which are critical for its biological interactions.

The mechanism of action of this compound involves interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby altering metabolic pathways. For instance, indole derivatives have been shown to affect kinases and other regulatory proteins .

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that could lead to therapeutic effects in neurological disorders.

- Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens, suggesting potential use in treating infections .

Biological Activities

The biological activities attributed to this compound include:

1. Anticancer Activity

- Studies have indicated that indole derivatives can exhibit antiproliferative effects on cancer cell lines. For example, compounds similar to this compound showed significant inhibition of human leukemia cells .

- The compound's structure allows it to interfere with cell cycle regulation and apoptosis pathways.

2. Antimicrobial Properties

- This compound has potential as an antimicrobial agent. Research indicates that indole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial activity against resistant strains like MRSA.

3. Neuroprotective Effects

- There is emerging evidence that indole derivatives may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies and Research Findings

A summary of relevant studies highlighting the biological activities of this compound is presented in the following table:

Q & A

Q. What are the standard synthetic routes for ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?

The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, ethyl indole-2-carboxylate derivatives are often acylated using anhydrous aluminum chloride (AlCl₃) as a catalyst in 1,2-dichloroethane under argon, followed by purification via Combiflash chromatography (0–40% ethyl acetate in hexane) . Reaction optimization includes monitoring completion via TLC and adjusting reflux duration (2–3 hours) . For amino-substituted indoles, reductive amination or palladium-catalyzed coupling may be employed, though specific protocols require validation for this derivative.

Q. How are structural and purity characteristics validated for this compound?

Characterization involves:

- NMR spectroscopy : To confirm substituent positions (e.g., phenyl at C3, methyl at C5) and ester functionality.

- HPLC-MS : To verify molecular weight (calculated: 308.35 g/mol) and purity (>95%) .

- Melting point analysis : While direct data for this compound is unavailable, analogous indole-2-carboxylates (e.g., ethyl 5-fluoroindole-2-carboxylate) exhibit melting points between 208–259°C, suggesting similar thermal stability .

Q. What are the recommended safety protocols for handling this compound in the lab?

- Personal protective equipment (PPE) : Use NIOSH-approved P95 respirators, EN 166-compliant safety glasses, and nitrile gloves .

- Engineering controls : Work in fume hoods to minimize inhalation risks.

- Waste disposal : Classify as hazardous organic waste and avoid drainage systems due to potential environmental toxicity .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl at C5, phenyl at C3) influence bioactivity?

Structure-activity relationship (SAR) studies on similar indole derivatives suggest:

- The C3 phenyl group enhances lipophilicity, potentially improving membrane permeability .

- C5 methyl substitution may sterically hinder metabolic oxidation, increasing metabolic stability .

- Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to biological targets like enzymes or receptors . Experimental validation via enzyme inhibition assays is recommended.

Q. How can conflicting solubility data across studies be resolved?

Discrepancies may arise from polymorphic forms or solvent impurities. A systematic approach includes:

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Intermediate stabilization : Protect the C7 amino group with tert-butoxycarbonyl (Boc) during acylation to prevent side reactions .

- Catalyst screening : Compare AlCl₃ with Brønsted acids (e.g., p-toluenesulfonic acid) for improved regioselectivity .

- Flow chemistry : Continuous processing may enhance reproducibility and reduce reaction times .

Q. How can computational methods predict metabolic pathways and toxicity?

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

- 2D NMR (COSY, HSQC) : Differentiate aromatic proton signals (e.g., C3 phenyl vs. indole core protons) .

- Isotopic labeling : Introduce ¹³C at the ester carbonyl to simplify tracking in HMBC spectra .

Methodological Notes

- Contradictory data : notes a lack of physicochemical data, while and report properties for structurally similar compounds. Cross-referencing analogs is advised until experimental data is generated.

- Toxicity classification : No carcinogenic risk is reported per IARC/OSHA, but acute toxicity (e.g., skin irritation) necessitates precaution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.